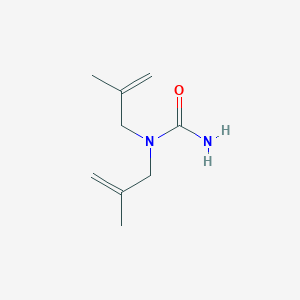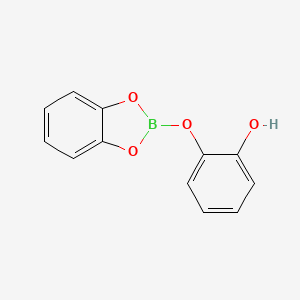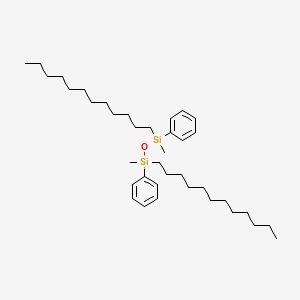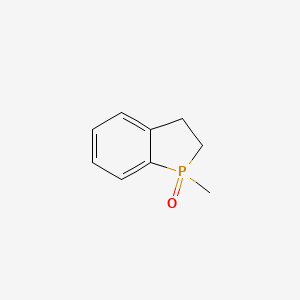
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one is a heterocyclic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a phosphorus atom within its indole-like structure, which imparts unique chemical properties and reactivity
準備方法
The synthesis of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives, which can be adapted for the synthesis of phosphindoles . This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反応の分析
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phosphorus atom within the structure can participate in unique reactivity patterns, making the compound versatile in organic synthesis.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo substitution reactions at the phosphorus atom or the indole ring. Reagents such as halogens, alkylating agents, and nucleophiles are often employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the materials science industry, the compound can be used to develop new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with molecular targets and pathways. The phosphorus atom within the structure can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the indole ring can interact with proteins and enzymes, modulating their activity.
The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action. For example, oxidation and reduction reactions can alter its electronic properties, affecting its interactions with biological molecules.
類似化合物との比較
1-Methyl-2,3-dihydro-1H-1lambda~5~-phosphindol-1-one can be compared with other similar compounds, such as indole derivatives and phosphine oxides. While indole derivatives share a similar core structure, the presence of the phosphorus atom in this compound imparts unique reactivity and properties.
Indole Derivatives: These compounds are widely studied for their biological activity and synthetic utility. they lack the unique reactivity associated with the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond and are known for their stability and reactivity. They share some similarities with this compound but differ in their overall structure and properties.
特性
CAS番号 |
91877-29-1 |
|---|---|
分子式 |
C9H11OP |
分子量 |
166.16 g/mol |
IUPAC名 |
1-methyl-2,3-dihydrophosphindole 1-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 |
InChIキー |
KMSJKCSIJYHJTJ-UHFFFAOYSA-N |
正規SMILES |
CP1(=O)CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


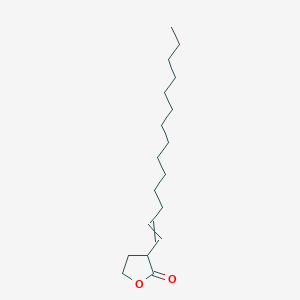
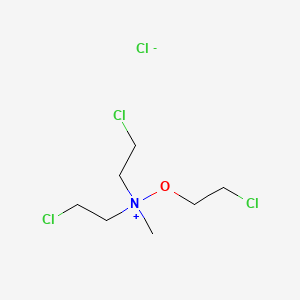
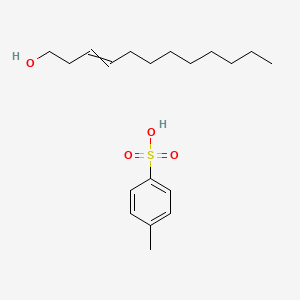
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
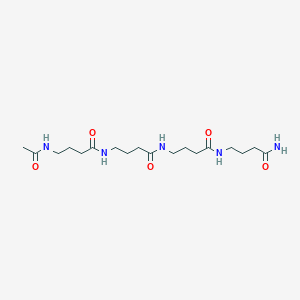

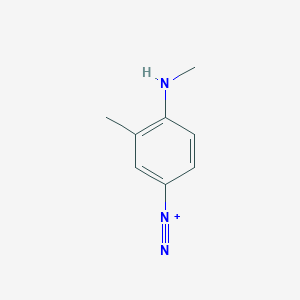
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
